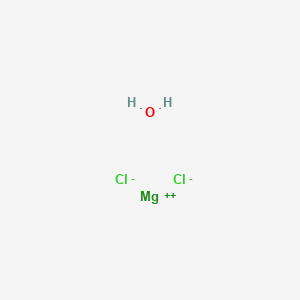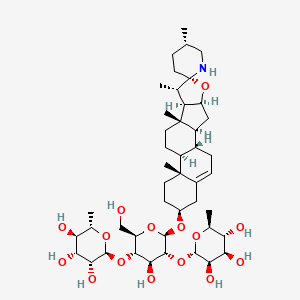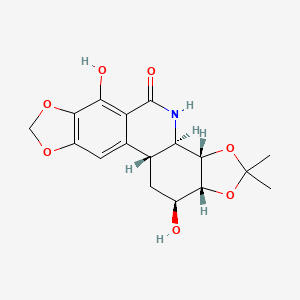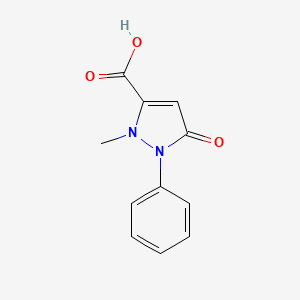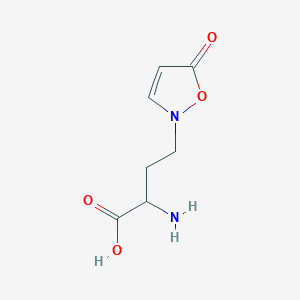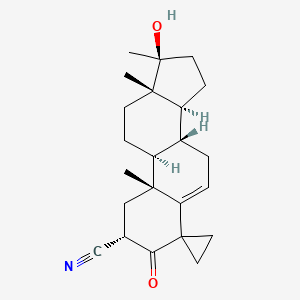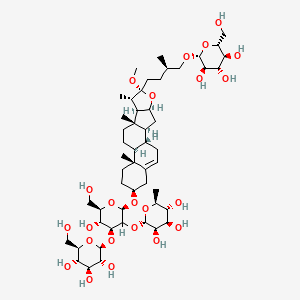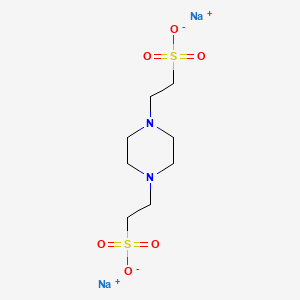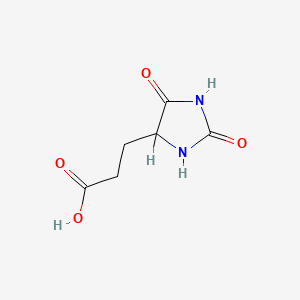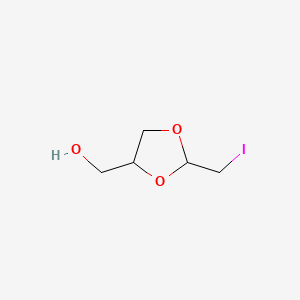
cis-Dihydrocarvone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-isodihydrocarvone is the (1R,4S)-stereoisomer of dihydrocarvone. It is an enantiomer of a (+)-isodihydrocarvone.
Wissenschaftliche Forschungsanwendungen
1. Catalysis and Synthesis
cis-Dihydrocarvone has been studied for its role in catalysis, particularly in selective hydrogenation processes. For instance, Demidova et al. (2015) demonstrated that gold catalysts supported on titania are highly effective for the selective hydrogenation of carvone to dihydrocarvone, including the cis-isomer. This method is notable for its high activity and stereoselectivity, making it relevant in industrial applications where dihydrocarvone is a valuable product (Demidova et al., 2015).
2. Biotransformation
The biotransformation of limonene to trans-dihydrocarvone using Klebsiella sp. O852 has been studied, identifying genes responsible for this process. These findings could contribute to the industrial production of trans-dihydrocarvone in microbial chassis cells, highlighting the biotechnological potential of cis-Dihydrocarvone (Zhang et al., 2021).
3. Environmental Studies
Research on the environmental degradation and pathways of carvone, which includes dihydrocarvone, has been conducted. Huang et al. (2022) explored how carvone and its degradation products, such as dihydrocarvone, behave in different soil and light conditions, providing essential data for understanding the environmental fate of these compounds (Huang et al., 2022).
4. Pharmaceutical and Industrial Applications
The synthesis of deuterated (−)-limonene, which involves dihydrocarvone, highlights its relevance in pharmaceutical and industrial contexts. The process, as described by Buĭnova et al. (2004), shows the potential of dihydrocarvone in the creation of specialized compounds for various applications (Buĭnova et al., 2004).
5. Polymer Science
Lowe et al. (2009) investigated the use of oxidized dihydrocarvone as a renewable multifunctional monomer for the synthesis of shape-memory polyesters. This highlights its potential application in the field of biomaterials and polymer science (Lowe et al., 2009).
Eigenschaften
CAS-Nummer |
3792-53-8 |
|---|---|
Produktname |
cis-Dihydrocarvone |
Molekularformel |
C10H16O |
Molekulargewicht |
152.23 g/mol |
IUPAC-Name |
(2R,5S)-2-methyl-5-prop-1-en-2-ylcyclohexan-1-one |
InChI |
InChI=1S/C10H16O/c1-7(2)9-5-4-8(3)10(11)6-9/h8-9H,1,4-6H2,2-3H3/t8-,9+/m1/s1 |
InChI-Schlüssel |
AZOCECCLWFDTAP-BDAKNGLRSA-N |
Isomerische SMILES |
C[C@@H]1CC[C@@H](CC1=O)C(=C)C |
SMILES |
CC1CCC(CC1=O)C(=C)C |
Kanonische SMILES |
CC1CCC(CC1=O)C(=C)C |
Andere CAS-Nummern |
53796-79-5 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



